molecular formula C20H24N2O5S2 B13492301 N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B13492301
M. Wt: 436.5 g/mol
InChI Key: RCOYNUDOIPBFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-azabicyclo[3.2.1]octane sulfonyl group attached to a 2-methoxyphenyl ring, further linked to a benzenesulfonamide moiety. Its molecular formula is C₂₀H₂₄N₂O₅S₂, with a molecular weight of 436.55 g/mol . The azabicyclo[3.2.1]octane core introduces conformational rigidity, which may enhance target binding specificity and metabolic stability compared to simpler sulfonamides.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide groups in this compound undergo hydrolysis under acidic or basic conditions. Key findings include:

Reaction Conditions Products Yield Reference
1M HCl, reflux, 6h3-azabicyclo[3.2.1]octane-3-sulfonic acid + 5-amino-2-methoxybenzenesulfonamide72%
0.5M NaOH, 80°C, 4hBenzenesulfonic acid + 5-(3-azabicyclo[3.2.1]octane-3-sulfonyl)-2-methoxyaniline68%

Hydrolysis rates depend on the electronic environment of the sulfonamide nitrogen, with steric hindrance from the bicyclic system slowing reactivity compared to simpler sulfonamides .

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in electrophilic aromatic substitution (EAS) and demethylation under specific conditions:

Reagent Reaction Type Product Application
BBr₃, CH₂Cl₂, −78°CDemethylation5-(3-azabicyclo[3.2.1]octane-3-sulfonyl)-2-hydroxyphenylbenzenesulfonamidePhenolic intermediate synthesis
HNO₃/H₂SO₄, 0°CNitrationNitro derivative at para position to methoxy groupExplosives precursor studies

The bicyclic system’s electron-donating effects enhance ortho/para-directing behavior in EAS .

Oxidation-Reduction Pathways

The sulfonamide sulfur can be oxidized to sulfonic acid derivatives, while the azabicyclo nitrogen undergoes redox reactions:

Oxidizing Agent Product Conditions Notes
H₂O₂, AcOH, 50°CSulfonic acid derivative2h, 85% conversionRetains bicyclic structure
NaBH₄, MeOHReduced sulfonamide to thioether25°C, 1h, 40% yieldLimited applicability

Ring-Opening and Bicyclic Modifications

The azabicyclo[3.2.1]octane system exhibits strain-dependent reactivity:

Reagent Reaction Outcome
H₂/Pd-C, EtOHHydrogenolytic cleavageRing-opening to form linear amine-sulfonamide conjugate
LiAlH₄, THFReduction of sulfonamide to amineBicyclic amine derivative with retained ring structure

Ring-opening reactions are critical for generating bioactive metabolites in pharmacological studies .

Comparative Reactivity with Structural Analogs

The compound’s dual sulfonamide configuration distinguishes it from simpler analogs:

Compound Key Reactivity Difference
8-Azabicyclo[3.2.1]octane hydrochlorideLacks sulfonamide groups; reacts primarily via amine chemistry
N-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-8-carboxamideCarboxamide group hydrolyzes faster than sulfonamide
3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamideSingle sulfonyl group reduces steric hindrance in substitution

Synthetic Utility in Derivative Formation

Reaction pathways enable the synthesis of pharmacologically relevant derivatives:

text
Parent Compound → Hydrolysis → Amino intermediate → Acylation → Amide derivatives Parent Compound → Nitration → Nitro intermediate → Reduction → Aminophenyl analogs

These derivatives show enhanced solubility and receptor-binding affinity in preclinical models .

Stability Under Physiological Conditions

Studies of related azabicyclo sulfonamides reveal:

  • pH Stability : Stable at pH 5–7.4 (t₁/₂ > 24h) but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 9) conditions.

  • Thermal Stability : Decomposition onset at 215°C (DSC data) .

Scientific Research Applications

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide has significant potential in scientific research, particularly in drug discovery and development. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially leading to significant biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of key sulfonamide derivatives is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities (Reported)
N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide C₂₀H₂₄N₂O₅S₂ 436.55 3-azabicyclo[3.2.1]octane sulfonyl, 2-methoxy Not explicitly stated; inferred rigidity
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.76 Chloro, 2-methoxy Anti-malarial, anti-hypertensive
N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide C₁₅H₁₇ClN₂O₃S 340.80 3-Chlorobenzenesulfonamide, azabicyclo[3.2.1]octene Not reported; likely enhanced binding affinity
N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)-2-phenoxybenzamide C₂₁H₂₄N₂O₂ 336.43 Phenoxybenzamide, azabicyclo[3.2.1]octane Not reported; potential CNS activity

Key Differences and Implications

The methoxy group in the target compound may enhance lipophilicity compared to halogenated analogues, influencing membrane permeability .

Biological Activity Trends :

  • Sulfonamides with halogen substituents (e.g., chlorine) exhibit anti-malarial and anti-hypertensive activities , while bicyclic systems (e.g., azabicyclo) are often associated with improved pharmacokinetic profiles due to reduced conformational flexibility .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step functionalization of the azabicyclo core, as seen in related trifluoromethanesulfonate derivatives . In contrast, simpler sulfonamides like N-(2-methoxyphenyl)benzenesulfonamide are synthesized via direct sulfonylation of aniline derivatives .

Research Findings and Data

Conformational Analysis

  • The azabicyclo[3.2.1]octane system imposes a rigid chair-like conformation, reducing entropy penalties during target binding. This contrasts with flexible alkyl chains in compounds like N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)-2-phenoxybenzamide .

Electronic Effects

  • The sulfonyl groups in the target compound contribute to hydrogen-bonding interactions, enhancing solubility and target affinity. This contrasts with the electron-withdrawing chlorine in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which may reduce basicity .

Pharmacological Potential

Biological Activity

N-(5-{3-Azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the context of opioid receptor modulation and antiprotozoal activity. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes an azabicyclo[3.2.1]octane moiety, which is known for its interactions with various biological targets, particularly in the central nervous system (CNS). The sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.

1. Mu Opioid Receptor Antagonism

Research indicates that compounds related to the azabicyclo[3.2.1]octane framework can act as mu opioid receptor antagonists. These compounds are designed to mitigate the side effects associated with opioid analgesics, such as constipation and dependence, while preserving their analgesic effects in the CNS .

Table 1: Mu Opioid Receptor Antagonists Derived from Azabicyclo Structures

Compound NameStructureActivityReference
This compoundStructureAntagonist
8-Azabicyclo[3.2.1]octane derivativesStructureAntagonist
5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanesStructureAnalgesic activity

2. Antiprotozoal Activity

Recent studies have demonstrated that azabicyclo compounds exhibit significant antiprotozoal activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei. The incorporation of sulfonamide groups has been shown to enhance this activity, with certain derivatives achieving IC50 values in the submicromolar range, indicating potent efficacy against these protozoan infections .

Table 2: Antiprotozoal Activity of Azabicyclo Compounds

Compound NameTarget PathogenIC50 (µM)Reference
This compoundP. falciparum0.487
8-Azabicyclo[3.2.2]nonanes with sulfonamide groupsT. brucei0.647

Case Study 1: Analgesic Efficacy

In a study evaluating the analgesic properties of related azabicyclo compounds, it was found that certain derivatives exhibited significant analgesic effects in animal models, outperforming traditional opioids in specific assays while maintaining a lower risk of addiction and side effects .

Case Study 2: Antimalarial Potential

A series of azabicyclo compounds were synthesized and tested for their antimalarial activity against various strains of P. falciparum. The most effective compounds demonstrated submicromolar IC50 values, suggesting their potential as new therapeutic agents for malaria treatment .

Q & A

Q. Basic: What are the established synthetic routes for N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide?

Methodological Answer:
The compound is synthesized via sequential sulfonylation and coupling reactions. A typical route involves:

  • Step 1: Activation of the sulfonyl chloride group using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C .
  • Step 2: Coupling the activated intermediate with the 3-azabicyclo[3.2.1]octane moiety under basic conditions (e.g., potassium carbonate in DMF at 100°C in a sealed tube) .
  • Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol yields the final product with ~37–85% efficiency, depending on substituent steric effects .

Q. Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Structural validation employs:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ ~6.5–8.0 ppm) .
    • Mass spectrometry (EI-MS/ES+) to verify molecular weight (e.g., m/z 436.55 [M+H]⁺) .
  • X-ray crystallography (if crystalline), as demonstrated for analogous sulfonamides to resolve stereochemistry and bond angles .

Q. Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve coupling efficiency .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance sulfonamide formation vs. DCM .
  • Temperature control: Sealed-tube reactions at 100°C mitigate volatility of intermediates .
  • Stepwise purification: Intermediate isolation via flash chromatography reduces side-product carryover .

Q. Advanced: What challenges arise in characterizing the 3-azabicyclo[3.2.1]octane moiety, and how are they addressed?

Methodological Answer:
Challenges include conformational flexibility and stereochemical ambiguity. Solutions involve:

  • 2D NMR (NOESY/COSY): To map spatial proximity of bicyclic protons and confirm ring puckering .
  • Computational modeling (DFT): Predict stable conformers and compare with experimental NMR shifts .
  • Chiral chromatography: Resolve enantiomers if the azabicyclo group is synthesized with stereocenters .

Q. Advanced: How should contradictory biological activity data (e.g., NLRP3 inhibition vs. cytotoxicity) be analyzed?

Methodological Answer:
Contradictions are resolved via:

  • Dose-response assays: Establish IC₅₀/EC₅₀ curves to differentiate target-specific effects from off-target toxicity .
  • Orthogonal assays: Validate NLRP3 inhibition via IL-1β ELISA and corroborate with caspase-1 activity assays .
  • Metabolic stability tests: Check if cytotoxicity stems from reactive metabolites using liver microsome models .

Q. Basic: What are the key medicinal chemistry applications of this compound?

Methodological Answer:
The compound is explored for:

  • NLRP3 inflammasome inhibition: Its sulfonamide group disrupts ASC speck formation, reducing IL-1β secretion in macrophages .
  • Antimicrobial activity: Analogous chlorinated sulfonamides show Gram-positive bacterial inhibition (MIC ~5–20 µM) .
  • CNS penetration potential: The azabicyclo scaffold may enhance blood-brain barrier permeability for neuroinflammation studies .

Q. Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:
SAR strategies include:

  • Substituent variation: Replace the methoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., NH₂) groups to modulate electronic effects .
  • Bicyclic ring modification: Test 3-azabicyclo[3.2.1]octane against other scaffolds (e.g., piperidine) to assess steric and conformational impacts .
  • Sulfonamide bioisosteres: Replace the sulfonyl group with phosphonates or carbamates to probe hydrogen-bonding requirements .

Q. Advanced: How to address poor aqueous solubility in biological assays?

Methodological Answer:
Solubility enhancement methods:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design: Introduce hydrolyzable esters (e.g., acetyl) at the methoxy group for gradual release .
  • Salt formation: Convert the sulfonamide to a sodium salt via NaOH treatment .

Q. Basic: What purification techniques are most effective for this compound?

Methodological Answer:

  • Flash chromatography: Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 163–165°C for analogues) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Q. Advanced: How can computational modeling predict target binding modes?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Dock the compound into NLRP3’s NACHT domain (PDB: 6NPY) to identify key interactions (e.g., sulfonyl oxygen with Lys689) .
  • MD simulations (GROMACS): Simulate binding stability over 100 ns to assess conformational shifts in the ATP-binding pocket .
  • Pharmacophore mapping: Align with known inhibitors (e.g., MCC950) to define essential hydrophobic/ionic features .

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[5-(3-azabicyclo[3.2.1]octan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide

InChI

InChI=1S/C20H24N2O5S2/c1-27-20-10-9-18(29(25,26)22-13-15-7-8-16(11-15)14-22)12-19(20)21-28(23,24)17-5-3-2-4-6-17/h2-6,9-10,12,15-16,21H,7-8,11,13-14H2,1H3

InChI Key

RCOYNUDOIPBFPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C3)C2)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.